1-(Pyridin-2-YL)octan-1-amine
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Overview
Description
1-(Pyridin-2-YL)octan-1-amine is an organic compound with the molecular formula C13H22N2. It is a derivative of pyridine, featuring an octyl chain attached to the nitrogen atom of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-YL)octan-1-amine can be synthesized through several methods. One common approach involves the reaction of pyridine with an octyl halide in the presence of a base, such as sodium hydride or potassium carbonate. This reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-2-YL)octan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
1-(Pyridin-2-YL)octan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-YL)octan-1-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .
Comparison with Similar Compounds
2-(Pyridin-2-yl)ethan-1-amine: A shorter-chain analog with similar chemical properties.
1-(Pyridin-2-yl)ethan-1-one: A ketone derivative with distinct reactivity.
Properties
Molecular Formula |
C13H22N2 |
---|---|
Molecular Weight |
206.33 g/mol |
IUPAC Name |
1-pyridin-2-yloctan-1-amine |
InChI |
InChI=1S/C13H22N2/c1-2-3-4-5-6-9-12(14)13-10-7-8-11-15-13/h7-8,10-12H,2-6,9,14H2,1H3 |
InChI Key |
YXPUFLAEGOKZPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C1=CC=CC=N1)N |
Origin of Product |
United States |
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